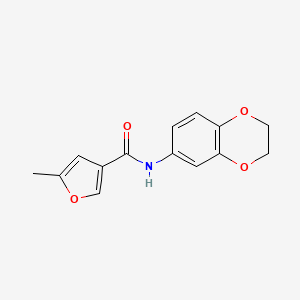

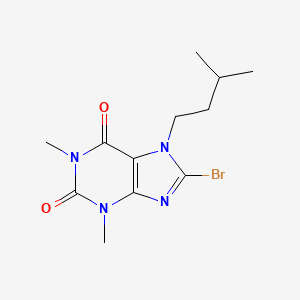

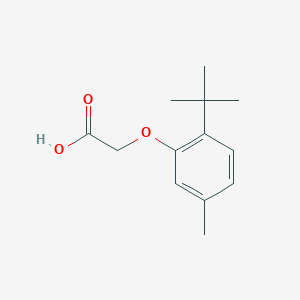

![molecular formula C15H14N2O2S B5579192 2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5579192.png)

2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest in the field of medicinal chemistry due to its diverse pharmacological properties. It belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones, which are known for their significant analgesic and anti-inflammatory activities.

Synthesis Analysis

The synthesis of 2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps. A notable method includes the reaction of 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with different aldehydes and ketones. The starting material itself is synthesized from 2-amino-3-carbethoxy-4,5-dimethyl thiophene using novel routes. Additionally, green synthesis approaches have been developed for thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing step economy, reduced catalyst loading, and easy purification (Alagarsamy, Vijayakumar, & Solomon, 2007) (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound is characterized using various techniques like MS, IR, and NMR spectra. Advanced structural analysis includes Density Functional Theory (DFT) calculations, providing insights into the molecular conformation, electron density distribution, and chemical reactivity sites (Murugavel et al., 2014).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including electrophilic ipso-substitution reactions and interactions with aromatic aldehydes. These reactions lead to the formation of diverse derivatives with potential pharmacological activities (Elmuradov et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Analgesic and Anti-inflammatory Properties :

- The synthesis of a series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, including compounds with structural similarities to 2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, revealed their potential as analgesic and anti-inflammatory agents. These compounds showed significant activity in preclinical models, with certain derivatives exhibiting potent analgesic and anti-inflammatory activities comparable to diclofenac sodium (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).

Antifungal Effects :

- Research on pyrimidine derivatives has highlighted their antifungal potential. Studies on compounds structurally related to 2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one demonstrated effective antifungal activities against fungi like Aspergillus terreus and Aspergillus niger, suggesting their development as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Quantum Chemical Properties :

- The synthesis and Density Functional Theory (DFT) studies on various pyrimidine derivatives provided insights into their quantum chemical properties, which are crucial for understanding their reactivity and interactions with biological targets. These studies contribute to the rational design of new molecules with enhanced pharmacological profiles (Saracoglu, Kokbudak, Yilmazer, & Kandemirli, 2020).

PET Ligand Development for mGluR1 Receptors :

- A particular study focused on the synthesis, in vitro, and in vivo evaluation of a compound for potential use as a PET ligand targeting mGluR1 receptors. This research signifies the importance of thienopyrimidinone derivatives in developing diagnostic tools for neurological conditions (Prabhakaran et al., 2010).

Direcciones Futuras

The future directions for the research and development of “2-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve further optimization of the synthesis process, more detailed investigation of their mechanism of action, and comprehensive evaluation of their safety and efficacy in preclinical and clinical studies . The potential of these compounds to be developed as antitubercular agents is particularly promising .

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-8-9(2)20-15-12(8)14(18)16-13(17-15)10-5-4-6-11(7-10)19-3/h4-7H,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBSXSALTFQADZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)C3=CC(=CC=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5948460 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-chloro-6-fluorobenzoyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579112.png)

![(3S*,4R*)-1-[3-(3,5-dimethylphenyl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5579142.png)

![2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5579150.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5579166.png)

![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)

![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)

![2,3,4-trifluoro-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzenesulfonamide](/img/structure/B5579196.png)